n-Benzyl-2-(pyridin-2-yl)ethanamine
Description
Chemical Identity
The precise identification of a chemical compound is foundational to scientific research. N-Benzyl-2-(pyridin-2-yl)ethanamine is known by several names and unique identifiers, which are crucial for its recognition in chemical databases and literature. The systematic name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) guidelines is this compound. lookchem.com This name clearly defines its structure: a benzyl (B1604629) group attached to the nitrogen atom of a 2-(pyridin-2-yl)ethanamine backbone.
Compound Identifiers and Properties
| Identifier/Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Registry Number | 6312-25-0 |
| Molecular Formula | C₁₄H₁₆N₂ |
| Molecular Weight | 212.29 g/mol |
| InChI Key | WUDUNBALAGWKQB-UHFFFAOYSA-N |
This table summarizes the key identifiers and molecular properties of this compound. sigmaaldrich.com
Isomeric Landscape
The core structure of this compound allows for several isomeric variations. Positional isomers can be generated by changing the point of attachment on the pyridine (B92270) ring. For instance, the ethylamine (B1201723) group could be connected at the 3- or 4-position of the pyridine ring, yielding N-benzyl-2-(pyridin-3-yl)ethanamine and N-benzyl-2-(pyridin-4-yl)ethanamine, respectively. These isomers, while sharing the same molecular formula, can exhibit different chemical and biological properties due to the altered electronic and steric environment of the nitrogen atom in the pyridine ring.
Furthermore, structural isomers exist where the connectivity of the atoms is different. An example is N-benzyl-1-(pyridin-2-yl)ethanamine (CAS Number: 1019482-76-8), where the benzylamino group is attached to the first carbon of the ethyl chain rather than the second. sigmaaldrich.com This particular isomer introduces a chiral center at the carbon atom bonded to both the pyridine ring and the amino group, meaning it can exist as a pair of enantiomers. The parent compound, this compound, is achiral.
Properties
IUPAC Name |
N-benzyl-2-pyridin-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-2-6-13(7-3-1)12-15-11-9-14-8-4-5-10-16-14/h1-8,10,15H,9,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDUNBALAGWKQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50285724 | |
| Record name | N-Benzyl-2-(pyridin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50285724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6312-25-0 | |
| Record name | 6312-25-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42686 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzyl-2-(pyridin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50285724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance As a Privileged Scaffold in Ligand Design and Organic Synthesis
Direct Synthesis Approaches
The most common and direct routes to synthesize this compound involve the formation of the central secondary amine bond by coupling a pyridine-containing fragment with a benzyl fragment. Two primary methods are widely employed: reductive alkylation and nucleophilic substitution.
One established method is the nucleophilic substitution reaction, where 2-(pyridin-2-yl)ethanamine is alkylated using a benzyl halide, such as benzyl chloride or benzyl bromide. This reaction is typically performed under basic conditions, with a base like potassium carbonate or sodium carbonate in an aprotic solvent such as toluene (B28343) or acetonitrile. The base deprotonates the primary amine of the starting material, increasing its nucleophilicity to attack the benzyl halide. The mixture is often heated under reflux for several hours to ensure the completion of the alkylation.
Another prevalent direct approach is reductive amination . This pathway involves the reaction of 2-(pyridin-2-yl)ethanamine with benzaldehyde. The initial reaction forms an imine intermediate, which is then reduced in situ to the desired secondary amine. This one-pot synthesis is often catalyzed by an acid, like p-toluenesulfonic acid, and carried out in a solvent such as methanol. The reduction of the imine can be achieved using various reducing agents, including sodium borohydride (B1222165) or borane (B79455) complexes like borane-dimethyl sulfide (B99878) (BH3-Me2S), which is noted for its selectivity.
A comparison of these two primary direct synthesis methods is presented below.
Table 1: Comparison of Direct Synthesis Methods for this compound
| Method | Key Reagents & Conditions | Reaction Time | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation with Benzyl Halide | 2-(pyridin-2-yl)ethanamine, Benzyl chloride/bromide, K₂CO₃ or Na₂CO₃, Reflux in toluene or acetonitrile | 6–24 hours | Scalable and straightforward | Potential for over-alkylation to form a quaternary ammonium (B1175870) salt |
| Reductive Alkylation | 2-(pyridin-2-yl)ethanamine, Benzaldehyde, Acid catalyst (e.g., p-TsOH), Reducing agent (e.g., NaBH₄, BH₃-Me₂S) | 12–18 hours | One-pot synthesis with mild conditions | Requires careful control of the reduction step to avoid side reactions |
Functional Group Interconversions and Derivatization Routes
The core structure of this compound can be modified to produce a wide array of derivatives. These modifications are achieved through various chemical reactions targeting the secondary amine or the aromatic pyridine ring.
Amidation and Acylation Reactions
The secondary amine in this compound is a key site for functionalization. It can readily undergo acylation to form amides. This reaction, a type of nucleophilic substitution, typically involves treating the amine with acylating agents like acid chlorides, acid anhydrides, or esters. ncert.nic.in The reaction is usually conducted in the presence of a base stronger than the amine itself, such as pyridine or triethylamine, which serves to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. ncert.nic.in
For example, derivatives can be synthesized by reacting this compound with various carbonyl chlorides in a solvent like dichloromethane. mdpi.com This approach allows for the introduction of a wide range of acyl groups, creating a library of N-acyl derivatives. Another advanced method is the oxidative amidation of aldehydes, where a catalyst can facilitate the formation of an amide bond between an amine and an aldehyde that has been oxidized in situ. nih.gov
Alkylation and Arylation Strategies
Further N-alkylation of this compound can lead to tertiary amines, although this can sometimes be an undesired side reaction during primary synthesis.
More complex derivatization involves the functionalization of the pyridine ring. Strategies for the arylation, alkenylation, and alkylation of pyridine derivatives often utilize the corresponding halopyridines. For instance, a facile method has been developed for the functionalization of 2-halopyridine N-oxides using various Grignard reagents. nih.gov This represents a highly efficient C-H bond functionalization that can be used to introduce diverse substituents onto the pyridine core, thereby creating a range of derivatives of the parent compound. nih.gov
Reductive Amination Pathways
As described in the direct synthesis section, reductive amination is a cornerstone for preparing the title compound. This pathway begins with the condensation of an amine and a carbonyl compound (an aldehyde or ketone) to form an imine or enamine, which is subsequently reduced to an amine.
The synthesis of this compound via the reductive amination of 2-(pyridin-2-yl)ethanamine and benzaldehyde is a classic example. The reaction conditions can be tuned to optimize yield and purity. The choice of reducing agent is critical; while sodium borohydride is common, sodium triacetoxyborohydride (B8407120) is another effective agent for this transformation, often used in solvents like tetrahydrofuran (B95107) (THF). This method is not only applicable to the synthesis of the parent compound but is also versatile for creating derivatives by using substituted benzaldehydes or substituted pyridin-2-yl-ethanamines.
Catalytic Approaches in Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and substrate scope. The synthesis of this compound and its derivatives has benefited from such advances, particularly in the realm of palladium catalysis.
Palladium-Catalyzed Amination Reactions
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming carbon-nitrogen bonds. These reactions are particularly useful for creating N-aryl derivatives, which would be difficult to synthesize through traditional nucleophilic substitution.
In a representative example applicable to derivative synthesis, N-aryl derivatives of a similar heterocyclic amine were synthesized from the corresponding amine and various aryl bromides. rsc.org The reaction employed a palladium catalyst, specifically dichlorobis(triphenylphosphine)palladium(II), in combination with a bulky phosphine (B1218219) ligand like Xantphos and a base such as sodium tert-butoxide. The reaction was carried out in refluxing toluene under an inert nitrogen atmosphere, yielding the desired N-aryl products in moderate to good yields. rsc.org This methodology could be directly applied to this compound to couple various aryl groups to the secondary amine.
Table 2: Example of Palladium-Catalyzed N-Arylation of a Pyridinyl-Amine Derivative
| Aryl Bromide | Catalyst/Ligand | Base | Solvent | Yield |
|---|---|---|---|---|
| 1-bromo-2,4-dimethylbenzene | PdCl₂(PPh₃)₂ / Xantphos | NaOtBu | Toluene | 82% |
| 1-bromo-4-methoxybenzene | PdCl₂(PPh₃)₂ / Xantphos | NaOtBu | Toluene | 52% |
| 1-bromo-4-(trifluoromethyl)benzene | PdCl₂(PPh₃)₂ / Xantphos | NaOtBu | Toluene | 27% |
Data adapted from a study on N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, illustrating the applicability of the method. rsc.org
Furthermore, the mechanistic aspects of palladium catalysis, such as the direct cyclopalladation of benzyl amines via C-H bond activation, are under active investigation. These studies show that palladacycles, which are key intermediates in many catalytic processes, can form through complex polynuclear palladium species, influencing reaction outcomes and regioselectivity.
Iodine-Catalyzed Methods
Molecular iodine has emerged as an accessible, affordable, and environmentally benign catalyst for a variety of organic transformations. Its utility extends to the synthesis of nitrogen-containing heterocyclic compounds, which can be considered derivatives or structural analogues of this compound. These methods often involve the reaction of a pyridine-containing precursor, such as a 2-aminopyridine (B139424) derivative, with other components to construct fused ring systems.
One prominent example is the iodine-catalyzed synthesis of 2-arylimidazo[1,2-a]pyridines. nih.gov This reaction typically proceeds through the condensation of various aryl methyl ketones with 2-aminopyridines. nih.gov Research has demonstrated that these reactions can be carried out efficiently in aqueous media, sometimes enhanced by the use of surfactants like sodium dodecyl sulphate (SDS) to improve substrate scope and yield. nih.gov In a typical procedure, an acetophenone (B1666503) derivative reacts with a 2-aminopyridine in the presence of a catalytic amount of iodine. nih.govnih.gov The reaction conditions are often mild, and the use of water as a solvent aligns with the principles of green chemistry. nih.gov
The proposed mechanism suggests that iodine acts as a Lewis acid or a source of in situ hydriodic acid (HI). nih.gov For instance, in a three-component reaction involving 2-aminopyridine, an acetophenone, and dimedone, molecular iodine is believed to first activate the acetophenone. nih.gov This is followed by a series of condensation and cyclization steps to afford the final complex imidazo[1,2-a]pyridine (B132010) derivative. nih.gov Studies have shown that acetophenones with electron-donating groups tend to produce better yields compared to those with electron-withdrawing groups. acs.org A key advantage of this method is the avoidance of iodination on the aromatic rings of the products. acs.org
The table below summarizes representative findings for the iodine-catalyzed synthesis of imidazo[1,2-a]pyridine derivatives, showcasing the versatility of this approach.
Table 1: Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyridine Derivatives
| Reactant 1 | Reactant 2 | Catalyst (mol%) | Solvent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 2-Aminopyridine | Acetophenone | I₂ (30) | Aqueous SDS | Reflux, 4h | 2-Phenylimidazo[1,2-a]pyridine | 88 | nih.gov |
| 2-Aminopyridine | 4-Methoxyacetophenone | I₂ (30) | Aqueous SDS | Reflux, 4h | 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | 92 | nih.gov |
| 2-Aminopyridine | 4-Nitroacetophenone | I₂ (30) | Aqueous SDS | Reflux, 6h | 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine | 75 | nih.gov |
| 2-Aminopyridine, Dimedone | 4-Methoxyacetophenone | I₂ (20) | Water | Ultrasonication, 1h | 3-Hydroxy-2-(2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)-5,5-dimethylcyclohex-2-enone | 91 (gram-scale) | nih.govacs.org |
Cross-Coupling Reactions (e.g., Buchwald-Hartwig Type)
Cross-coupling reactions are powerful tools for forming carbon-nitrogen (C-N) bonds, and the Buchwald-Hartwig amination is a cornerstone of this field. wikipedia.org This palladium-catalyzed reaction facilitates the coupling of amines with aryl halides or triflates, offering a broad substrate scope and high functional group tolerance where classical methods like nucleophilic aromatic substitution might fail. wikipedia.orgacsgcipr.org This methodology is highly applicable for the synthesis of derivatives of this compound, particularly for introducing aryl or heteroaryl groups on the nitrogen atom.
The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands such as Xantphos, or bidentate ligands like BINAP and DPPP, often employed to promote high catalytic activity. wikipedia.orgnih.gov A variety of palladium sources, including Pd(OAc)₂ and dichlorobis(triphenylphosphine)palladium(II), can be used. nih.govlibretexts.org
A practical application of this method was demonstrated in the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amines. nih.gov In this work, various aryl bromides were successfully coupled with 4-(pyridin-3-yl)pyrimidin-2-amine (B132428) using a catalytic system of dichlorobis(triphenylphosphine)Pd(II), Xantphos, and sodium tert-butoxide in refluxing toluene. nih.gov This showcases the reaction's compatibility with heterocyclic substrates containing multiple nitrogen atoms.
Beyond palladium, other transition metals can catalyze similar C-N bond formations. Nickel-catalyzed cross-couplings of benzylic pyridinium (B92312) salts with arylboronic acids have been developed as an effective method to form diarylmethanes. nih.gov This reaction proceeds via the activation of a C-N bond in a pyridinium salt derived from a primary benzylamine. This strategy allows for the chemoselective conversion of benzylic amines into complex diarylmethane structures, tolerating a wide range of functional groups and heteroatoms. nih.gov
The table below illustrates the scope of the Buchwald-Hartwig amination for the synthesis of N-aryl pyrimidine (B1678525) derivatives.
Table 2: Buchwald-Hartwig Amination for Synthesis of N-Aryl Pyrimidine Derivatives
| Amine Substrate | Aryl Halide | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-(Pyridin-3-yl)pyrimidin-2-amine | Bromobenzene | PdCl₂(PPh₃)₂ / Xantphos | NaOtBu | Toluene | 82 | nih.gov |
| 4-(Pyridin-3-yl)pyrimidin-2-amine | 1-Bromo-4-methoxybenzene | PdCl₂(PPh₃)₂ / Xantphos | NaOtBu | Toluene | 31 | nih.gov |
| 4-(Pyridin-3-yl)pyrimidin-2-amine | 1-Bromo-4-fluorobenzene | PdCl₂(PPh₃)₂ / Xantphos | NaOtBu | Toluene | 27 | nih.gov |
Intramolecular Cyclization Reactions Involving Benzylic Positions
Intramolecular cyclization reactions provide a powerful strategy for constructing complex, polycyclic molecular architectures from linear precursors. For derivatives of this compound, the benzylic position and the pyridine ring offer reactive sites that can participate in such annulations, leading to the formation of fused heterocyclic systems.
Various catalytic systems have been developed to facilitate these transformations. For instance, palladium-catalyzed intramolecular reactions are well-established for creating new ring systems. The intramolecular Heck reaction, for example, can be used to synthesize fused tricyclic indole (B1671886) skeletons from appropriate precursors. encyclopedia.pub Similarly, intramolecular Larock indole annulation, using a palladium acetate (B1210297) catalyst with a phosphine ligand, can generate fused indoles from ortho-iodoaniline derivatives tethered to an internal alkyne. encyclopedia.pub
Another significant strategy is the intramolecular Friedel-Crafts reaction. This reaction can be used to form cyclic frameworks, such as indenes, from Morita-Baylis-Hillman adducts under catalysis by agents like phosphorous pentoxide or Montmorillonite K10 clay. beilstein-journals.org These reactions involve the electrophilic attack of a reactive intermediate onto an aromatic ring, leading to cyclization.
Furthermore, cyclization reactions can occur through reactive intermediates like pyridinium 1,4-zwitterions. nih.gov These species can undergo formal (5+1) or (3+2) cyclization reactions with various partners, such as arylmethanesulfonyl chlorides or activated alkynes, to construct diverse heterocyclic frameworks like dihydropyrido[2,1-c] acsgcipr.orgthiazines. nih.gov While not direct cyclizations of the benzylic position itself, these methods illustrate how the pyridine moiety, once transformed into a reactive intermediate, can drive the formation of novel fused rings.
The table below summarizes different types of intramolecular cyclization reactions that could be conceptually applied to precursors related to this compound to generate complex derivatives.
Table 3: Examples of Intramolecular Cyclization Strategies for Heterocycle Synthesis
| Reaction Type | Catalyst/Reagent | Precursor Type | Resulting Core Structure | Reference |
|---|---|---|---|---|
| Intramolecular Heck Reaction | Palladium Catalyst | Ortho-haloaryl tethered to an alkene | Fused Tricyclic Indoles | encyclopedia.pub |
| Intramolecular Friedel-Crafts Cyclization | Phosphorous Pentoxide or Mont. K10 | Morita-Baylis-Hillman Adducts | Indenes | beilstein-journals.org |
| Formal (5+1) Cyclization | N,N-Diisopropylethylamine (DIPEA) | Pyridinium 1,4-zwitterions and Arylmethanesulfonyl chlorides | Dihydropyrido[2,1-c] acsgcipr.orgthiazines | nih.gov |
| Intramolecular Larock Annulation | Pd(OAc)₂ / PPh₃ | Internal alkyne tethered ortho-iodoaniline | Fused Tricyclic Indoles | encyclopedia.pub |
Coordination Chemistry and Metal Complexation of N Benzyl 2 Pyridin 2 Yl Ethanamine
Ligand Design Principles and Chelation Modes
The design of n-Benzyl-2-(pyridin-2-yl)ethanamine as a ligand is predicated on fundamental principles of coordination chemistry, which dictate its interaction with metal centers.
Multidentate Coordination Capability
This compound is designed as a multidentate ligand, meaning it can bind to a central metal ion through more than one donor atom. This capability is crucial in forming stable chelate rings, which are five- or six-membered rings that include the metal atom. The formation of these rings enhances the thermodynamic stability of the resulting metal complex, an effect known as the chelate effect. The ethylamine (B1201723) linker between the pyridine (B92270) ring and the benzylamine (B48309) moiety provides the necessary flexibility for the donor atoms to position themselves appropriately around a metal center to form these stable structures.
Role of Pyridine and Amine Nitrogen Atoms as Donor Sites
The coordinating power of this compound stems from its two nitrogen donor atoms: the sp²-hybridized nitrogen of the pyridine ring and the sp³-hybridized nitrogen of the secondary amine. The pyridine nitrogen acts as a σ-donor through its lone pair of electrons residing in an sp² hybrid orbital. The secondary amine nitrogen also functions as a σ-donor. The combination of these two distinct nitrogen donors allows the molecule to act as a bidentate ligand, forming a stable chelate ring upon coordination to a metal ion.
Steric and Electronic Effects on Metal Coordination Environment
The coordination environment around a metal ion is significantly influenced by both the steric and electronic properties of the this compound ligand. The bulky benzyl (B1604629) group attached to the amine nitrogen introduces considerable steric hindrance. This steric bulk can influence the coordination number and geometry of the resulting complex, potentially favoring less crowded arrangements. For instance, it can dictate the cis- or trans- arrangement of other ligands in the coordination sphere.
Structural Elucidation of Metal Complexes
The precise three-dimensional arrangement of atoms in the metal complexes of this compound is critical for understanding their properties. Single-crystal X-ray diffraction is the definitive technique for determining these solid-state structures.
Single Crystal X-ray Diffraction Analysis of Coordination Geometries
Detailed structural information for a cadmium(II) iodide complex with this compound has been obtained through single-crystal X-ray diffraction analysis. In this complex, the ligand coordinates to the cadmium(II) ion in a bidentate fashion, utilizing both the pyridine and the amine nitrogen atoms.
The coordination geometry around the cadmium(II) center is described as a distorted octahedron. This geometry is achieved by the coordination of one this compound ligand and likely two bridging iodide ions and coordination from a neighboring complex, or solvent molecules, completing the six-coordinate sphere. The distortion from a perfect octahedral geometry can be attributed to the steric constraints imposed by the bulky benzyl group and the specific bite angle of the bidentate ligand. The N-Cd bond lengths are reported to be approximately 2.4 Å, which is a typical distance for such coordination bonds.
| Complex | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) |
| Cadmium(II) Iodide Complex | Cd(II) | Distorted Octahedral | N-Cd ≈ 2.4 |
This table is based on available reported data. More detailed crystallographic data for a wider range of complexes is needed for a comprehensive comparison.
Intermolecular Interactions and Crystal Packing in Solid-State Structures
The solid-state structure of the cadmium(II) iodide complex of this compound is further stabilized by a network of intermolecular interactions. Hydrogen bonding plays a crucial role in the crystal packing. The secondary amine group (N-H) of the ligand can act as a hydrogen bond donor, forming interactions with suitable acceptors, such as the iodide anions or potentially solvent molecules within the crystal lattice. These hydrogen bonds create a supramolecular architecture, linking the individual complex units into a stable three-dimensional network.
A comprehensive understanding of these intermolecular forces is essential as they can influence the physical properties of the crystalline material, such as its solubility and thermal stability.
Spectroscopic Characterization of Coordination Compounds
Spectroscopic techniques are indispensable for elucidating the structure and bonding in metal complexes of this compound.
For diamagnetic metal complexes, ¹H and ¹³C NMR spectroscopy provide crucial insights into the ligand's coordination mode. Upon complexation, the chemical shifts of the protons and carbons in the vicinity of the metal center are altered. For instance, in diamagnetic complexes, the pyridyl protons typically exhibit downfield shifts due to the deshielding effect of the metal ion. researchgate.net The protons of the ethylamine bridge also experience shifts that are indicative of their involvement in the coordination sphere. By comparing the NMR spectra of the free ligand with that of the metal complex, the coordination-induced shifts can be quantified, providing evidence for complex formation and information about the solution-state structure of the complex. researchgate.net
Table 1: Representative ¹H NMR Chemical Shift Changes Upon Complexation
| Proton | Free Ligand (ppm) | Diamagnetic Complex (ppm) |
| Pyridyl-H6 | ~8.5 | Shifted downfield |
| Pyridyl-H3, H4, H5 | ~7.1-7.8 | Shifted downfield |
| Benzyl-CH₂ | ~3.8 | Shifted |
| Ethylene-CH₂ | ~2.9-3.0 | Shifted |
| Amine-NH | Variable | Broadened or shifted |
Note: Actual chemical shifts can vary depending on the specific metal ion, solvent, and other ligands present.
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying metal complexes with unpaired electrons (paramagnetic centers). The EPR spectrum provides information about the electronic structure and the local environment of the metal ion. For instance, in a Cu(II) complex with a related pyridine-containing ligand, EPR spectroscopy revealed an isotropic signal at room temperature, which is characteristic of a dynamically averaged g-tensor. unlp.edu.ar At low temperatures, anisotropic features can sometimes be resolved, providing more detailed information about the geometry of the complex. The g-values and any observed hyperfine coupling can be used to determine the nature of the metal-ligand bonding and the symmetry of the coordination sphere. unlp.edu.arazom.com
UV-Vis spectroscopy is used to probe the electronic transitions within the metal complexes. The spectra of these complexes typically show two main types of absorption bands:
Ligand-centered transitions: These are usually high-energy bands in the UV region, corresponding to π→π* transitions within the pyridine and benzyl aromatic rings. researchgate.net
Metal-to-ligand charge transfer (MLCT) and d-d transitions: These bands typically appear at lower energies in the visible region. MLCT bands involve the transfer of an electron from a metal d-orbital to a ligand π*-orbital. The d-d transitions, which are often weak, involve the excitation of an electron between d-orbitals of the metal center. researchgate.netmdpi.com The position and intensity of these bands are sensitive to the identity of the metal ion, its oxidation state, and the coordination geometry. For example, the color of the complexes is a direct result of these electronic transitions.
Table 2: Typical UV-Vis Absorption Data for Metal Complexes
| Type of Transition | Wavelength Range (nm) | Description |
| π→π* | < 300 | High-intensity bands from aromatic rings. |
| MLCT | 300 - 500 | Intense bands, sensitive to metal and ligand. |
| d-d | 500 - 800 | Weaker bands, provides information on geometry. |
Note: The exact wavelengths and intensities are highly dependent on the specific complex.
Infrared (IR) spectroscopy is a valuable technique for confirming the coordination of the this compound ligand to a metal ion. Key vibrational modes to monitor include:
Pyridine ring vibrations: The C=C and C=N stretching vibrations of the pyridine ring are sensitive to coordination. An increase in the frequency of these vibrations is often observed upon complexation, indicating the coordination of the pyridine nitrogen to the metal center.
N-H stretching vibration: The N-H stretching frequency of the secondary amine is also affected by coordination. A shift in this band, often to lower wavenumbers, can indicate the involvement of the amine nitrogen in bonding to the metal.
Metal-Nitrogen vibrations: In the far-IR region, new bands corresponding to the metal-nitrogen stretching vibrations can sometimes be observed, providing direct evidence of coordination.
Table 3: Key IR Vibrational Frequencies (cm⁻¹) for Monitoring Coordination
| Vibrational Mode | Free Ligand | Coordinated Ligand |
| ν(C=N) pyridine | ~1590 | Shifted to higher frequency |
| ν(N-H) amine | ~3300-3400 | Shifted and/or broadened |
| ν(M-N) | Not present | Appears in far-IR region |
Electrochemical Properties and Redox Behavior of Metal Complexes
The electrochemical properties of metal complexes of this compound can be investigated using techniques such as cyclic voltammetry. These studies provide information about the redox potentials of the metal center and the stability of the complex in different oxidation states. The redox behavior is influenced by the nature of the metal, the coordination environment provided by the ligand, and the solvent system. rsc.org For example, the potential at which a M(II)/M(III) or M(II)/M(I) couple occurs can be finely tuned by modifications to the ligand structure. The reversibility of the redox processes indicates the stability of the complex upon electron transfer. mdpi.com
Metal-Specific Complexation Studies
The coordination of this compound has been explored with various transition metals. For instance, it can form complexes with nickel(II), where it acts as a bidentate ligand. rsc.org In some cases, the ligand has been shown to form part of more complex molecular architectures, such as in heterobimetallic complexes containing both a first-row and a third-row transition metal. rsc.org The specific coordination geometry adopted (e.g., octahedral, square planar, tetrahedral) depends on the preferred coordination number and geometry of the metal ion, as well as steric factors imposed by the ligand and any other co-ligands. unlp.edu.arnih.gov
Copper(II) Complexes and their Coordination Modes
The interaction of this compound with copper(II) salts leads to the formation of complexes where the ligand typically acts as a bidentate N,N'-donor, coordinating through the nitrogen atoms of the pyridine ring and the secondary amine. The flexible ethylamine backbone allows for the formation of a stable five-membered chelate ring.
The coordination geometry around the copper(II) center is influenced by the presence of other ligands and the stoichiometry of the reaction. For instance, in a square planar geometry, two molecules of this compound can coordinate to the copper ion in a trans configuration to minimize steric hindrance between the bulky benzyl groups. The remaining coordination sites can be occupied by anions from the copper salt or solvent molecules.
In some cases, the coordination can result in a distorted square pyramidal or even an octahedral geometry. For example, the reaction of N-benzyl-2-(diethylamino)acetamide, a related ligand, with copper(II) perchlorate (B79767) results in a complex where two bidentate ligands coordinate to the Cu(II) ion via the amide oxygen and amine nitrogen atoms in the basal plane, while a perchlorate ion occupies the apical position, leading to a square-pyramidal geometry. researchgate.net This highlights the potential for varied coordination environments with similar ligand frameworks.
Table 1: Selected Research Findings on Copper(II) Complexes with Related Pyridine-Amine Ligands
| Complex | Ligand | Coordination Geometry | Key Findings | Reference |
| Cu(HL1)22 | N-benzyl-2-(diethylamino)acetamide | Square-pyramidal | Bidentate coordination via O(amide) and N(amine). researchgate.net | |
| [Cu2(LEt)2(OAc)2(dmf)2] | 3-(2-pyridyl)-5-ethyl-1,2,4-triazole | Distorted trigonal-bipyramidal | Dinuclear complex with bridging triazolate ligands. nih.gov |
Nickel(II) Complexes and Stereochemical Considerations
Nickel(II) complexes with this compound are of particular interest due to the d⁸ electron configuration of the Ni(II) ion, which can adopt various coordination geometries, including octahedral, square planar, and tetrahedral, often with distinct magnetic and spectral properties. The stereochemistry of these complexes is a key aspect of their study.
The coordination of two this compound ligands to a nickel(II) center typically results in an octahedral geometry. In such cases, the two bidentate ligands and two additional monodentate ligands (e.g., water, halides) complete the coordination sphere. The relative arrangement of the ligands can lead to different isomers. For instance, with two bidentate ligands, cis and trans isomers are possible with respect to the monodentate ligands.
Research on related nickel(II) complexes with bis[(pyridin-2-yl)methyl]amine (bpma) has shown the formation of both mononuclear and dinuclear species with complex hydrogen-bonding networks. nih.gov The stereochemistry can be influenced by the nature of co-ligands, such as carboxylates, which can act as bridging units. nih.gov While square planar nickel(II) complexes are typically diamagnetic, octahedral and tetrahedral complexes are paramagnetic. chemicalbook.com
Table 2: Stereochemical and Magnetic Properties of Nickel(II) Complexes with Related Ligands
| Complex Type | Ligand Type | Typical Geometry | Magnetic Properties | Key Considerations |
| [Ni(L)2X2] | Bidentate N,N'-donor | Octahedral | Paramagnetic | Isomerism (cis vs. trans) |
| [Ni(L)X2] | Tridentate N,N,N'-donor | Distorted Octahedral | Paramagnetic | Ligand-induced distortion |
| [Ni(L)2] | Bidentate N,N'-donor | Square Planar | Diamagnetic | Strong field ligands |
Manganese(II) Complexes and Coordination Sphere Analysis
Manganese(II), with its d⁵ electron configuration, typically forms high-spin complexes with weak-field ligands like this compound. The analysis of the coordination sphere around the Mn(II) ion is crucial for understanding the properties of these complexes.
In complexes with this compound, the ligand is expected to act as a bidentate N,N'-donor. The coordination number of manganese(II) is often six, resulting in an octahedral geometry. The coordination sphere can be completed by anionic ligands or solvent molecules. For example, a complex could have the general formula [Mn(L)2X2], where L is this compound and X is a monodentate anion.
Studies on manganese(II) complexes with related cyclopentadienyl-phosphine ligands have shown the formation of both dimeric and monomeric species, with the solvent and counter-ions playing a significant role in the final structure. rsc.org The coordination environment in these complexes is often a distorted octahedron.
Table 3: Coordination Sphere Analysis of Manganese(II) Complexes with Related Ligands
| Complex | Ligand(s) | Coordination Number | Geometry | Key Structural Feature | Reference |
| [LMn(μ-Cl)]2 | Cyclopentadienyl-phosphine | 5 | Distorted trigonal bipyramidal | Dimeric with chloride bridges | rsc.org |
| [Mn(OAc)3·2H2O/Ni(OAc)2·4H2O with SB] | Tridentate Schiff base | 6 | Distorted octahedral | Solvent-controlled reaction products | rsc.org |
Zinc(II) Complexes and their Structural Features
Zinc(II) complexes are typically diamagnetic and colorless, and their study is primarily focused on the structural features determined by the coordination preferences of the d¹⁰ metal ion. With this compound, zinc(II) is expected to form complexes where it exhibits its common coordination numbers of four or six.
In a tetrahedral geometry, a zinc(II) ion could coordinate to two molecules of this compound, forming a [Zn(L)2]²⁺ cation. Alternatively, it could form a [Zn(L)X2] complex with one ligand molecule and two anions. Octahedral geometries are also possible, for instance in [Zn(L)2X2] complexes where the anions are part of the coordination sphere.
Research on zinc(II) complexes with related nitrogen-containing heterocyclic ligands has revealed the formation of both mononuclear species with tetrahedral or octahedral geometries and coordination polymers. nih.govnih.gov For instance, with quinazoline, a mononuclear tetrahedral complex [ZnCl2(qz)2] is formed, while 1,5-naphthyridine (B1222797) acts as a bridging ligand to form a 1D coordination polymer. nih.gov
Table 4: Structural Features of Zinc(II) Complexes with Related Nitrogen Heterocycles
| Complex | Ligand | Coordination Geometry | Structural Type | Reference |
| [ZnCl2(qz)2] | Quinazoline | Tetrahedral | Mononuclear | nih.gov |
| [ZnCl2(1,5-naph)]n | 1,5-Naphthyridine | Tetrahedral | 1D Coordination Polymer | nih.gov |
| [ZnCl2(BPPPEN)] | (1R,2S)-N1-benzyl-2-phenyl-1-(pyridin-2-yl)-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine | Square-pyramidal | Mononuclear | nih.gov |
Other Transition Metal Coordination
The versatility of this compound as a ligand extends to a range of other transition metals, including platinum, palladium, iron, and cobalt. The coordination chemistry with these metals often leads to complexes with interesting structural and electronic properties.
Platinum(II) , with a d⁸ configuration, typically forms square planar complexes. A related ligand, N-benzyl-N-(diphenyl-phosphanylmeth-yl)pyridin-2-amine, forms a square-planar platinum(II) complex where it acts as a bidentate ligand. nih.gov The synthesis of platinum(II) complexes with N-benzyl ethylenediamine (B42938) derivatives has also been reported, highlighting the interest in such complexes for potential applications. scielo.brresearchgate.netiaea.org
Palladium(II) , also a d⁸ metal, shows a strong preference for square planar coordination. Palladium(II) complexes with ethylenediamine and pyridine derivatives have been synthesized and structurally characterized. nih.gov The study of palladium complexes with N-heterocyclic carbene ligands and pyridine derivatives is an active area of research. beilstein-journals.org
Iron(III) complexes with related tridentate pyridyl and benzimidazolyl ligands have been shown to adopt a rhombically distorted octahedral geometry. rsc.org The electronic properties and redox chemistry of these iron complexes are of significant interest. Studies on iron(III) complexes with functionalized pyridine macrocycles have demonstrated that modifications to the pyridine ring can tune the electrochemical properties of the resulting complexes. nih.govrsc.org
Cobalt(II) complexes with related N-(2-hydroxybenzyl)phenylalanine have been studied, revealing transitions from octahedral to tetrahedral structures in solution. nih.gov The synthesis and catalytic behavior of cobalt(II) complexes with iminopyridine-based ligands have also been explored. nih.gov
Table 5: Coordination of this compound and Related Ligands with Other Transition Metals
| Metal | Ligand Type | Typical Geometry | Research Focus |
| Platinum(II) | Pyridine-phosphine/diamine | Square Planar | Synthesis and structural characterization |
| Palladium(II) | Pyridine-diamine/NHC | Square Planar | Synthesis, structure, and catalysis |
| Iron(III) | Pyridyl-based tridentate/macrocyclic | Distorted Octahedral | Redox chemistry and electronic properties |
| Cobalt(II) | Reduced Schiff base/Iminopyridine | Octahedral/Tetrahedral | Equilibrium studies and catalysis |
Catalytic Applications in Organic Transformations Utilizing N Benzyl 2 Pyridin 2 Yl Ethanamine Ligands
Homogeneous Catalysis Mediated by its Metal Complexes
Metal complexes of n-Benzyl-2-(pyridin-2-yl)ethanamine and its derivatives are prime candidates for homogeneous catalysis, where the catalyst is in the same phase as the reactants. The ligand's two nitrogen atoms—one from the pyridine (B92270) ring and one from the ethylamine (B1201723) chain—can chelate to a metal center, forming a stable six-membered ring. This chelation enhances the stability and modulates the electronic properties and steric environment of the metal catalyst.
Complexes with various transition metals, including copper, nickel, iridium, and ruthenium, have been studied. In these complexes, the ligand can adopt different coordination modes, influencing the catalytic activity and selectivity of the resulting system. For instance, platinum(II) has been shown to form a square-planar complex with a related phosphine-containing ligand, N-benzyl-N-(diphenyl-phosphanylmeth-yl)pyridin-2-amine, where the pyridyl nitrogen and the phosphine (B1218219) phosphorus chelate the metal. nih.gov Similarly, copper(I) complexes with a series of 2-(2-pyridyl)ethylamine bidentate ligands have been synthesized to study their reactivity with dioxygen, a key step in many oxidative catalytic cycles. The electronic and steric properties of the ligand, which can be tuned by substituents, play a critical role in determining the structure of the resulting metal complex and its subsequent reactivity.
Specific Catalytic Reaction Types
The metal complexes derived from this compound and its analogues have been investigated as catalysts in a range of important organic transformations.
Copper complexes are well-known for their ability to catalyze oxidation reactions, often mimicking the function of copper-containing enzymes like catechol oxidase. nih.govkatwacollegejournal.com This enzyme catalyzes the oxidation of catechols to their corresponding quinones. katwacollegejournal.commdpi.com Model studies using copper(II) complexes with various N-donor ligands have provided insight into the reaction mechanism, which is believed to involve the coordination of catechol to the copper center, followed by electron transfer to generate a quinone and a reduced copper(I) species. katwacollegejournal.commdpi.com This copper(I) center is then re-oxidized by molecular oxygen, completing the catalytic cycle.
Complexes of copper with bidentate ligands featuring pyridine and amine donors are particularly relevant. For example, the reactivity of copper(I) with dioxygen has been explored using a series of 2-(2-pyridyl)ethylamine bidentate ligands, which are structurally very similar to this compound. These studies show the formation of different copper-oxygen species, such as (μ-η2:η2-peroxo)dicopper(II) or bis(μ-oxo)dicopper(III) complexes, which are key intermediates in oxidative processes. The specific intermediate formed and its subsequent reactivity, such as in the oxidative N-dealkylation of the ligand itself, are highly dependent on the substituents on the ligand framework.
The catalytic activity of copper(II) complexes in the oxidation of 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC) is a common benchmark. The turnover number (kcat) for these reactions can be significantly influenced by the ligand structure.
| Catalyst System | Substrate | Product | Turnover Number (kcat) (h⁻¹) | Reference |
| [Cu(L)Cl] (L = N,N,N′-trimethyl-N′-(2-hydroxy-3,5-di-tert-butylbenzyl)-ethylenediamine) | 3,5-DTBC | 3,5-DTBQ | 2560 | mdpi.com |
This data highlights the efficiency of N,N,O-donor ligands in promoting catecholase activity. The mechanism often proceeds via the formation of a ligand-based phenoxyl radical, underscoring the intimate role of the ligand in the catalytic cycle. mdpi.com
The formation of carbon-nitrogen bonds is a fundamental process in the synthesis of pharmaceuticals and fine chemicals. Copper-catalyzed reactions, such as the Chan-Lam coupling of amines with arylboronic acids, are important methods for achieving this transformation. mdpi.com The ligand coordinated to the copper center plays a pivotal role in these reactions by improving catalyst solubility and modulating its electronic and geometric properties. mdpi.com
While this compound itself has not been extensively reported in this context, studies on related systems provide valuable insights. For instance, copper(II) complexes supported by amine-imine ligands have proven to be effective catalysts for Chan-Lam coupling under mild, base-free conditions. mdpi.com In another study on the copper-catalyzed aerobic oxidative dehydrogenation of primary amines to nitriles, a different type of C-N bond formation, various pyridine-based ligands were screened. nih.gov It was observed that while monodentate pyridine ligands with electron-donating groups were highly effective, the use of a bidentate ligand like 2,2'-bipyridine (B1663995) resulted in a lower yield. nih.gov This suggests that the strong chelation from a bidentate ligand like this compound might create a more rigid and less flexible copper complex, which could be less active in certain catalytic cycles that require ligand dissociation or rearrangement. nih.gov
The reduction of ketones to secondary alcohols is a crucial transformation, and transfer hydrogenation, which typically uses 2-propanol as a hydrogen source, offers a practical alternative to using high-pressure H₂ gas. Complexes of ruthenium, iridium, and iron with pyridine-containing ligands have been extensively studied for this purpose. nih.govacs.orgrsc.orgnih.gov
The mechanism often involves metal-ligand cooperation, where the ligand is not a passive spectator but actively participates in the catalytic cycle. nih.govacs.org For example, iridium catalysts with 2-pyridyl-containing ligands can operate through a mechanism involving the reversible dearomatization of the pyridine ring. nih.gov In ruthenium-catalyzed systems, the hydrogenation is proposed to occur via a nonclassical bifunctional mechanism where a hydride on the ruthenium and a proton from an NH₂ group on the diamine ligand are transferred simultaneously to the ketone via a six-membered transition state. acs.orgnih.gov
Although direct studies using this compound are limited, research on analogous nickel and iron complexes with PNN (Phosphine-Pyridine-Imine) ligands highlights the potential of this structural class. These complexes catalyze the hydrogenation of ketones, though their performance can be influenced by the electronic properties of the ligand. rsc.org For instance, weaker electron-donating PNN ligands can make the dearomatized metal-hydride intermediate more susceptible to deactivation pathways. rsc.org
Table: Performance of Various Metal-Ligand Systems in Transfer Hydrogenation of Acetophenone (B1666503)
| Catalyst System | Base | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| trans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen] | None | Room Temp | 24 | 99% | acs.orgnih.gov |
| Fe(H)(CO)(MeCN)L_PNN | KHMDS | Room Temp | 1-3 | High Yields | rsc.org |
| IrCl(η⁵-Cp*)(κ²-(2-pyridyl)CH₂NSO₂C₆H₄X) | None | N/A | N/A | Catalytically Active | nih.gov |
Cycloaddition reactions, such as the Diels-Alder or [3+2] cycloadditions, are powerful tools for constructing cyclic molecules. These reactions are often catalyzed by Lewis acidic metal complexes that activate the dienophile or dipolarophile. While metal complexes of nitrogen-containing ligands are used in this field, the application of catalysts based specifically on this compound for cycloaddition reactions is not well-documented in the scientific literature. Further research is needed to explore the potential of its metal complexes in this domain.
Atom Transfer Radical Polymerization (ATRP) is a robust controlled/living radical polymerization technique used to synthesize polymers with well-defined architectures. The process is typically catalyzed by a transition metal complex, most commonly copper, coordinated to nitrogen-based ligands. The catalyst system reversibly activates and deactivates the growing polymer chains, allowing for control over molecular weight and dispersity.
The choice of ligand is crucial for tuning the catalyst activity (K_ATRP) and controlling the polymerization. A variety of N-containing ligands have been successfully employed, including derivatives of 2,2'-bipyridine (bpy) and multidentate amines like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) and tris(2-pyridylmethyl)amine (B178826) (TPMA). As a bidentate N,N ligand, this compound fits into the general class of ligands known to be effective for ATRP. It can form a stable chelate with the copper center, creating a catalytically active complex for the polymerization of various monomers like styrenes and (meth)acrylates. The steric and electronic properties imparted by the benzyl (B1604629) and pyridyl groups would influence the equilibrium between the active Cu(I) and deactive Cu(II) species, thereby affecting the polymerization rate and control.
Mechanistic Investigations of Catalytic Cycles
The elucidation of catalytic cycles is fundamental to understanding and optimizing chemical transformations. For metal complexes of this compound, mechanistic investigations would likely focus on identifying key intermediates and understanding the factors that stabilize transition states.
In catalytic cycles involving ligands like this compound, the formation of specific reaction intermediates is crucial. The bidentate nature of this ligand allows it to form stable chelate rings with a metal center, which can influence the geometry and electronic properties of the catalytic species.
For instance, in oxidation reactions catalyzed by copper complexes, the ligand could support the formation of high-valent copper-oxo or copper-peroxo species. The pyridinyl group can stabilize such intermediates through π-backbonding, while the benzyl-substituted amine can sterically tune the accessibility of the metal center. The stabilization of transition states is a key role of the ligand. The flexible ethyl bridge in this compound allows the chelate ring to adopt various conformations, which can accommodate the geometric changes that occur during a catalytic cycle. This conformational flexibility can be crucial for stabilizing the transition states of elementary steps such as oxidative addition and reductive elimination.
Computational studies on similar pyridylidene amine dinitrogen ligands at palladium have demonstrated that the ligand's electronic and steric properties are highly adaptable. nih.gov The pyridylidene amine (PYE) ligands can switch between being π-basic and π-acidic donors, a flexibility that is likely shared by this compound and would be critical in stabilizing different electronic states of the metal center throughout a catalytic cycle. nih.gov For example, a more electron-donating ligand framework can stabilize a higher oxidation state of the metal, which may be a key intermediate in an oxidative catalytic cycle.
In the context of hydrogenation or transfer hydrogenation reactions, a rhodium or ruthenium complex of n-Benz-yl-2-(pyridin-2-yl)ethanamine could facilitate the formation of metal-hydride intermediates. The pyridine ring can act as a hemilabile ligand, dissociating to open a coordination site for substrate binding and then re-coordinating to promote the subsequent transformation. This hemilability is a known strategy for stabilizing intermediates and lowering the energy of transition states in catalysis. researchgate.net
Table 1: Postulated Reaction Intermediates in Catalysis with this compound-Metal Complexes
| Catalytic Reaction | Metal Center | Postulated Intermediate | Role of Ligand |
| Aerobic Oxidation | Cu(II) | [L-Cu(II)-OOH] or [L-Cu(III)=O] | Electronic stabilization of high-valent metal-oxo species. |
| Hydrogenation | Rh(I) or Ru(II) | [L-M-H] | Hemilability of pyridine to facilitate substrate coordination. |
| Cross-Coupling | Pd(0)/Pd(II) | [L-Pd(II)-R(X)] | Steric and electronic tuning of the metal center. |
This table is based on hypothesized applications due to a lack of direct experimental data for the specified compound.
Kinetic studies are essential for understanding the mechanism of a catalytic reaction, including the determination of the reaction order with respect to the catalyst, substrates, and other reagents. While no specific kinetic data for this compound-catalyzed reactions are available, we can infer potential kinetic behaviors from related systems.
For a hypothetical oxidation reaction catalyzed by a copper complex of this compound, one might expect the reaction rate to show a first-order dependence on the concentration of the catalyst and the substrate. However, the kinetics can be more complex. For instance, in some copper-catalyzed aerobic oxidations, the reaction is inhibited by the substrate at high concentrations. rsc.org Mechanistic studies on such systems have revealed that the turnover-limiting step can be the oxidation of the Cu(I) catalyst by oxygen. rsc.org
Kinetic isotope effect (KIE) studies would be a powerful tool to probe the mechanism. For example, in a C-H activation step, a significant primary KIE would suggest that C-H bond breaking is involved in the rate-determining step.
Table 2: Hypothetical Kinetic Parameters for a Catalytic Reaction
| Parameter | Description | Method of Determination |
| Reaction Rate (v) | The speed at which reactants are converted into products. | Monitoring concentration changes over time (e.g., by GC, HPLC, or spectroscopy). |
| Rate Constant (k) | A proportionality constant in the rate law. | Determined from the slope of a plot of rate versus concentration. |
| Reaction Order | The exponent of the concentration of a species in the rate law. | Method of initial rates or by fitting concentration-time data to integrated rate laws. |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Arrhenius plot (ln(k) vs. 1/T). |
This table represents general kinetic parameters and is not based on experimental data for the specified compound.
In the case of palladium-catalyzed cross-coupling reactions, the reaction order can provide insights into the catalytic cycle. A first-order dependence on the aryl halide and the catalyst, and a zero-order dependence on the coupling partner, might suggest that oxidative addition is the rate-determining step. Conversely, if the reaction is first-order in the coupling partner, transmetalation or reductive elimination could be rate-limiting. The nature of the pyridinyl-amine ligand would play a significant role in modulating the rates of these individual steps.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has emerged as a powerful tool for the computational study of molecules like n-Benzyl-2-(pyridin-2-yl)ethanamine. DFT calculations offer a balance between accuracy and computational cost, making it feasible to explore the electronic properties and geometries of medium-sized organic compounds.
Electronic Structure and Molecular Orbital Analysis
The electronic structure of this compound is characterized by the interplay between the electron-rich pyridine (B92270) ring, the benzyl (B1604629) group, and the secondary amine linker. Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the compound's reactivity.
The HOMO is typically localized on the more electron-rich fragments of the molecule, which in this case would be the pyridine and benzyl rings, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed over the aromatic systems, representing the regions most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity. For this compound, the calculated HOMO-LUMO gap would be indicative of its kinetic stability.
Table 1: Calculated Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These are representative values based on DFT calculations of similar aromatic amines and may vary depending on the specific computational method and basis set used.
Geometry Optimization and Conformational Analysis
The three-dimensional structure of this compound is crucial for its biological activity and chemical properties. Geometry optimization using DFT allows for the determination of the most stable arrangement of atoms in the molecule, corresponding to the minimum energy conformation. This involves the calculation of bond lengths, bond angles, and dihedral angles.
Conformational analysis reveals the various spatial arrangements of the molecule and their relative energies. Due to the flexible ethylamine (B1201723) linker, this compound can adopt multiple conformations. The relative orientation of the pyridine and benzyl rings is of particular interest, as it can influence the compound's ability to bind to specific targets. The most stable conformer is the one that minimizes steric hindrance and maximizes favorable intramolecular interactions.
Table 2: Selected Optimized Geometrical Parameters for this compound
| Parameter | Value |
|---|---|
| C-N (amine) Bond Length | 1.45 Å |
| C-C (ethyl) Bond Length | 1.54 Å |
| C-N-C Bond Angle | 112° |
| Pyridine-C-C-N Dihedral Angle | 65° |
Note: These values are illustrative and derived from DFT calculations on analogous structures.
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations are invaluable for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the activation energies associated with different reaction pathways.
For instance, the N-alkylation or N-acylation of the secondary amine could be modeled to understand the nucleophilicity of the nitrogen atom. Furthermore, reactions involving the pyridine ring, such as electrophilic aromatic substitution, can be theoretically investigated to predict regioselectivity and reaction kinetics. These calculations provide a molecular-level understanding of the factors that govern the compound's reactivity.
Prediction of Ligand-Metal Interactions and Binding Energies
The presence of the pyridine nitrogen and the secondary amine nitrogen makes this compound a potential bidentate ligand for various metal ions. Computational methods can be employed to predict the coordination modes of this ligand with different metals and to calculate the corresponding binding energies.
These studies often involve modeling the complex formed between the ligand and a metal center and then calculating the interaction energy. The binding energy is a measure of the stability of the metal-ligand complex. Such predictions are crucial in the field of coordination chemistry and can guide the synthesis of new metal complexes with desired properties, such as catalytic activity or specific biological functions. The nature of the metal ion and the conformational flexibility of the ligand are key factors determining the structure and stability of the resulting complex.
Table 3: Predicted Binding Energies of this compound with Various Metal Ions
| Metal Ion | Coordination Number | Binding Energy (kcal/mol) |
|---|---|---|
| Cu(II) | 4 | -25 |
| Zn(II) | 4 | -20 |
| Ni(II) | 6 | -30 |
Note: These are hypothetical binding energies calculated for similar bidentate N-donor ligands and serve as an estimation.
Advanced Spectroscopic and Structural Characterization Methodologies
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.
Proton (¹H) NMR for Ligand Proton Environments
Proton (¹H) NMR spectroscopy is employed to identify the number of distinct proton environments and their neighboring protons. For n-Benzyl-2-(pyridin-2-yl)ethanamine, the ¹H NMR spectrum would be expected to show characteristic signals for the protons on the pyridine (B92270) ring, the ethylamine (B1201723) bridge, and the benzyl (B1604629) group. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the aromatic protons of the pyridine and benzyl groups would appear in the downfield region (typically δ 7.0-8.5 ppm), while the aliphatic protons of the ethylenediamine (B42938) bridge and the benzylic methylene (B1212753) protons would be found further upfield. The integration of the signals would correspond to the number of protons in each environment, and the multiplicity (singlet, doublet, triplet, etc.) would provide information about the number of adjacent protons, governed by spin-spin coupling.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.50 | d | 1H | Pyridine H6 |
| 7.65 | t | 1H | Pyridine H4 |
| 7.30-7.20 | m | 5H | Benzyl aromatic |
| 7.15 | d | 1H | Pyridine H3 |
| 7.10 | t | 1H | Pyridine H5 |
| 3.80 | s | 2H | Benzyl CH₂ |
| 3.00 | t | 2H | CH₂-N |
| 2.90 | t | 2H | CH₂-Py |
| 2.50 | s | 1H | NH |
Note: This table is a hypothetical representation as specific experimental data was not found in the searched resources.
Carbon-13 (¹³C) NMR for Carbon Framework Elucidation
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment. Aromatic and pyridine carbons would resonate at lower field (typically δ 120-160 ppm), while the aliphatic carbons of the ethyl bridge and the benzylic carbon would appear at a higher field.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| 160.0 | Pyridine C2 |
| 149.5 | Pyridine C6 |
| 140.0 | Benzyl C-ipso |
| 136.5 | Pyridine C4 |
| 128.8 | Benzyl C-ortho/meta |
| 128.5 | Benzyl C-para |
| 127.0 | Benzyl C-ortho/meta |
| 123.5 | Pyridine C3 |
| 121.5 | Pyridine C5 |
| 54.0 | Benzyl CH₂ |
| 49.0 | CH₂-N |
| 39.0 | CH₂-Py |
Note: This table is a hypothetical representation as specific experimental data was not found in the searched resources.
Multinuclear NMR (e.g., ¹⁹F, ¹⁹⁵Pt if applicable for complexes)
When this compound acts as a ligand to form metal complexes, multinuclear NMR can be a powerful tool to probe the coordination environment. For example, if this ligand were to coordinate to a platinum(II) center, ¹⁹⁵Pt NMR spectroscopy would provide direct information about the electronic environment of the platinum atom. The chemical shift of the ¹⁹⁵Pt signal is highly sensitive to the nature of the coordinating ligands. Similarly, if a fluorine-containing analogue of the ligand were used, ¹⁹F NMR would be invaluable for studying the structure and dynamics of the resulting complex in solution.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₄H₁₆N₂), the expected monoisotopic mass is 212.131349 Da. HRMS can confirm this with a high degree of accuracy, typically within a few parts per million (ppm), which helps to definitively identify the compound.
In addition to accurate mass determination, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of the molecular ion can help to identify the different structural motifs within the molecule. Common fragmentation pathways for this compound would likely involve cleavage of the C-C and C-N bonds of the ethylamine linker.
Table 3: Predicted HRMS Fragmentation for this compound
| m/z (Fragment) | Possible Structure |
| 212.1313 | [M]⁺ (Molecular ion) |
| 121.0711 | [C₇H₉N₂]⁺ (cleavage of benzyl-N bond) |
| 92.0626 | [C₆H₆N]⁺ (pyridylmethyl cation) |
| 91.0548 | [C₇H₇]⁺ (benzyl cation) |
Note: This table represents predicted common fragments; actual fragmentation would be determined experimentally.
Vibrational Spectroscopy (IR) for Characteristic Functional Group Identification and Coordination Signatures
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the secondary amine, C-H stretches of the aromatic and aliphatic groups, and C=C and C=N stretching vibrations of the pyridine and benzene (B151609) rings. Upon coordination to a metal center, shifts in the vibrational frequencies of the pyridine ring and the amine group can provide evidence of coordination and information about the nature of the metal-ligand bond.
Table 4: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H stretch | Secondary amine |
| 3100-3000 | C-H stretch | Aromatic |
| 3000-2850 | C-H stretch | Aliphatic |
| 1600-1450 | C=C and C=N stretch | Aromatic and Pyridine rings |
| ~1250 | C-N stretch | Amine |
Note: This table is a representation of expected vibrational frequencies; specific experimental values are required for confirmation.
Single Crystal X-ray Diffraction: Advanced Data Collection and Refinement Techniques
Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and conformational information. Advanced data collection strategies, such as using high-intensity X-ray sources and sensitive detectors, would be employed to obtain high-quality diffraction data. The resulting data would be processed and the structure solved and refined using specialized software packages. The refinement process would involve minimizing the difference between the observed and calculated structure factors to yield an accurate model of the crystal structure, including atomic positions and thermal displacement parameters.
Table 5: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₁₄H₁₆N₂ |
| Formula Weight | 212.29 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 22.543 |
| β (°) | 95.67 |
| Volume (ų) | 1234.5 |
| Z | 4 |
| R-factor | < 0.05 |
Note: This table is a hypothetical representation as no experimental crystal structure has been reported in the searched resources.
Future Research Directions and Perspectives
Design and Synthesis of Advanced Derivatives for Tailored Properties
A primary avenue for future research lies in the rational design and synthesis of advanced derivatives of n-Benzyl-2-(pyridin-2-yl)ethanamine. By systematically modifying the parent structure, new ligands can be developed with properties tailored for specific applications, such as enhanced catalytic activity, improved selectivity, or specific material-binding capabilities.
Key modification sites on the this compound scaffold include the pyridine (B92270) ring, the benzyl (B1604629) group, and the ethylamine (B1201723) linker. Introducing various substituents (electron-donating or electron-withdrawing groups) onto the aromatic rings can modulate the electronic properties of the ligand, which is crucial for tuning the reactivity of its metal complexes in catalysis. For instance, the synthesis of related N-benzyl pyridinium (B92312) compounds has been achieved through methods like the Claisen-Schmidt condensation followed by reaction with substituted benzyl bromides, demonstrating a viable pathway for derivatization. nih.gov Similarly, synthetic strategies for related N-benzyl imine oxides show how diverse aryl groups can be incorporated, suggesting that the benzyl and pyridyl moieties of this compound are highly amenable to substitution. mdpi.com
Table 1: Potential Derivatization Strategies and Their Impact
| Modification Site | Type of Substituent | Potential Impact on Properties | Example Synthetic Route |
| Pyridine Ring | Electron-donating groups (-OCH₃, -CH₃) | Increased electron density on the nitrogen, stronger coordination to metal centers. | Nucleophilic aromatic substitution or synthesis from substituted pyridine precursors. |
| Electron-withdrawing groups (-CF₃, -NO₂) | Decreased electron density, altered redox potential of the metal complex. | Functionalization of pre-existing pyridine rings. | |
| Benzyl Ring | Sterically bulky groups (e.g., -tBu) | Creation of a specific chiral pocket around the metal center, enhancing enantioselectivity in asymmetric catalysis. | Reductive amination using substituted benzaldehydes. |
| Functional groups for immobilization (-OH, -COOH) | Covalent attachment to solid supports for heterogeneous catalysis or materials integration. | Use of functionalized benzyl halides in the final alkylation step. | |
| Ethylamine Linker | Introduction of chirality | Development of chiral ligands for asymmetric catalysis. | Synthesis from chiral amino acid precursors or chiral resolution. |
| Altering linker length | Modification of the chelate ring size, affecting the stability and geometry of the resulting metal complex. | Synthesis using homologated pyridine-alkanamine precursors. |
Exploration of Novel Catalytic Transformations and Process Optimization
While derivatives of this compound hold promise as ligands in catalysis, a significant future direction involves exploring their efficacy in a broader range of catalytic transformations beyond established applications. The development of advanced derivatives (as discussed in 7.1) necessitates their screening in diverse reaction types to uncover novel activities.
Future work should focus on employing these ligands in emerging areas of catalysis, such as CO₂ reduction, C-H activation, and polymerization reactions. The modular nature of the ligand scaffold allows for fine-tuning of steric and electronic properties to meet the specific demands of these challenging transformations. Furthermore, process optimization will be critical. Research into automation-friendly, room-temperature reactions, for example in dimethyl sulfoxide (B87167) (DMSO), could allow for rapid screening and optimization of catalyst performance, minimizing the use of precious substrates and enabling faster discovery timelines. scienceintheclassroom.org
Integration with Advanced Materials Science Applications
The integration of this compound and its derivatives into advanced materials is a promising research frontier. The ligand's ability to chelate metal ions can be harnessed to create functional materials for sensing, separation, and heterogeneous catalysis.
Development of High-Throughput Screening Methodologies for Ligand Discovery
The traditional, one-at-a-time approach to synthesizing and testing ligands is a major bottleneck in catalyst and materials discovery. acs.org The future of this field depends on the development and application of high-throughput screening (HTS) methodologies to rapidly evaluate large libraries of this compound derivatives. rsc.org
Microarray-based platforms, where hundreds of different compounds are spotted onto a slide, offer a way to screen for binding affinity and specificity in parallel. bohrium.com For catalysis, miniaturized reaction arrays in 1536-well plates can be used to test thousands of catalyst-ligand combinations in under a day, using only micrograms of material per reaction. scienceintheclassroom.org These experiments can be analyzed rapidly using techniques like mass spectrometry, providing immediate data on reaction success. scienceintheclassroom.org Assembling diverse ligand libraries, whether from commercial sources or modular synthesis, is fundamental to the success of any HTS program. rsc.org
Table 2: Comparison of Ligand Screening Methodologies
| Methodology | Throughput | Scale | Key Advantage | Relevant Application |
| Traditional Synthesis | Low (1-10s of compounds) | Grams | In-depth characterization of each compound. | Final optimization of a lead candidate. |
| Parallel Synthesis | Medium (10s-100s of compounds) | Milligrams | Systematic exploration of structure-activity relationships. | Building a focused ligand library. |
| Microarray Screening | High (100s-1,000s of compounds) | Micrograms | Rapidly identifies binding interactions and specificity. bohrium.com | Screening for biological targets or material affinity. |
| Miniaturized HTE | Very High (>1,500 reactions/day) | Nanomoles | Ultra-fast screening of reaction conditions and catalysts. scienceintheclassroom.org | Discovery of new catalytic activities. |
Application of Machine Learning and Artificial Intelligence in Ligand Design and Catalysis
Q & A
Q. What are the optimal synthetic routes for n-Benzyl-2-(pyridin-2-yl)ethanamine, and how can purity be ensured?
The compound is typically synthesized via reductive amination or condensation reactions. For example, a reductive amination approach using 2-(pyridin-2-yl)ethanamine and benzaldehyde with sodium triacetoxyborohydride (NaHB(OAc)₃) in tetrahydrofuran (THF) is effective . Purity is ensured by column chromatography (silica gel, methanol/dichloromethane gradients) and confirmed via HPLC with UV detection at 254 nm. Drying agents like MgSO₄ are used post-reaction to remove residual moisture .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm proton environments and connectivity (e.g., pyridyl protons at δ 8.1–8.5 ppm, benzyl groups at δ 4.3–4.5 ppm) .
- FT-IR/Raman : Identification of C-N (∼1250 cm⁻¹) and aromatic C-H stretches (∼3050 cm⁻¹) .
- X-ray crystallography : Single-crystal analysis using SHELX software for structure refinement. WinGX/ORTEP suites visualize anisotropic displacement ellipsoids and hydrogen bonding networks .
Q. How can researchers validate the identity of impurities or degradation products?
Impurity profiling involves:
- HPLC-MS : Use C18 columns with mobile phases (e.g., 0.1% formic acid in water/acetonitrile) to separate impurities. Common impurities include N-methyl derivatives or hydrolyzed products .
- Reference standards : Compare retention times and mass spectra with certified standards (e.g., trihydrochloride salts of related ethanamines) .
Advanced Research Questions
Q. How does this compound behave as a ligand in transition metal complexes?
The pyridyl and amine groups act as bidentate ligands, forming octahedral complexes with metals like Cd(II). For example, cadmium iodide complexes exhibit distorted octahedral geometry with N–Cd bond lengths of ~2.4 Å, confirmed by X-ray diffraction. Hydrogen bonds (N–H···O, C–H···I) stabilize crystal networks .
Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?
Accelerated stability studies (e.g., 40°C/75% RH for 6 months) combined with LC-MS analysis identify degradation pathways. Acidic conditions promote hydrolysis of the benzyl group, while oxidation at the pyridyl ring occurs under basic conditions. Cross-validation via ¹H NMR and elemental analysis resolves discrepancies .
Q. How can computational methods enhance understanding of its reactivity or supramolecular interactions?
Density Functional Theory (DFT) calculations predict electron density distribution in metal complexes, while molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets like histamine receptors. These methods align with crystallographic data to explain binding affinities .
Q. What are the unresolved challenges in scaling up synthesis while maintaining enantiomeric purity?
Key issues include:
- Racemization : Chiral HPLC (e.g., Chiralpak IC column) monitors enantiomeric excess during large-scale reactions.
- Byproduct formation : Optimizing reaction stoichiometry (e.g., 1.2:1 benzyl halide to amine ratio) minimizes N,N-dibenzylated byproducts .
Data Contradictions and Research Gaps
- Synthetic yield variability : Reductive amination yields range from 55% to 93% due to solvent purity and reducing agent selection . Cross-validate with alternative methods (e.g., Pd-catalyzed coupling).
- Biological activity : Limited data on cytotoxicity or receptor selectivity. In vitro assays (e.g., MTT for dendrimer conjugates) are recommended .
- Metal coordination diversity : Existing studies focus on Cd(II); explore Fe(II)/Cu(II) complexes for catalytic or therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
